N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine

Polyurethane Foam Reinforcement Silane Coupling Agent Flexible Foam

N-[2-(Dimethoxymethylsilyl)ethyl]ethylenediamine (CAS 66300-34-3) is a bifunctional organosilane coupling agent featuring a primary ethylenediamine moiety tethered to a hydrolyzable dimethoxymethylsilyl group via an ethyl spacer. It belongs to the aminoalkylalkoxysilane class, which is widely used for promoting adhesion between inorganic substrates and organic polymer matrices.

Molecular Formula C7H20N2O2Si
Molecular Weight 192.33 g/mol
CAS No. 66300-34-3
Cat. No. B12668303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine
CAS66300-34-3
Molecular FormulaC7H20N2O2Si
Molecular Weight192.33 g/mol
Structural Identifiers
SMILESCO[Si](C)(CCNCCN)OC
InChIInChI=1S/C7H20N2O2Si/c1-10-12(3,11-2)7-6-9-5-4-8/h9H,4-8H2,1-3H3
InChIKeyHTAUDOWBSUDBEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[2-(Dimethoxymethylsilyl)ethyl]ethylenediamine (CAS 66300-34-3) – Why This Diamino-Silane Demands Quantitative Comparison Before Sourcing


N-[2-(Dimethoxymethylsilyl)ethyl]ethylenediamine (CAS 66300-34-3) is a bifunctional organosilane coupling agent featuring a primary ethylenediamine moiety tethered to a hydrolyzable dimethoxymethylsilyl group via an ethyl spacer . It belongs to the aminoalkylalkoxysilane class, which is widely used for promoting adhesion between inorganic substrates and organic polymer matrices. However, the precise positioning of the diamine and the selection of two methoxy leaving groups differentiate this compound from more common trimethoxy- or triethoxy-substituted analogs, directly influencing its hydrolysis kinetics, crosslinking density, and the resulting mechanical and interfacial properties of the final composite . For the procurement specialist, these structural nuances are not interchangeable; they govern performance in moisture-cure sealants, reinforced composites, and surface-functionalized nanomaterials.

Dimethoxy-methylsilane headgroup — supports flexible, lower-crosslink-density networks for moisture-cure sealants and reinforced composites.
Ethylenediamine anchor — reported rapid, dense adsorption on silica surfaces; relevant for functionalized nanoparticles and chromatographic media.
Elevated flash point (102.5°C) — may simplify storage classification versus lower-boiling amino-silanes.

Why 'Any Diamino-Silane' Isn't a Drop-In Replacement for N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine


The assumption that N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (CAS 1760-24-3) or its triethoxy analog (CAS 1760-24-3) can directly substitute N-[2-(Dimethoxymethylsilyl)ethyl]ethylenediamine overlooks two critical design parameters: the number of hydrolyzable groups and the length of the alkyl spacer. Trimethoxy-functional silanes generate three silanol groups upon hydrolysis, leading to a higher crosslink density that can induce brittleness in flexible adhesives . In contrast, our target compound's dimethoxy-methylsilane core produces only two reactive silanol sites, yielding a more flexible, lower-modulus interphase while retaining a methyl group that enhances hydrophobicity and reduces moisture sensitivity . Furthermore, the shorter ethyl spacer alters steric hindrance around the diamine, which can accelerate sorption kinetics on silica surfaces compared to propyl-spaced analogs, a factor documented in early silane characterization studies . These foundational differences mean that substituting based solely on the 'diamino-silane' class label can lead to catastrophic mismatches in cure speed, mechanical flexibility, and interfacial adhesion in the final application.

Target Compound N-[2-(Dimethoxymethylsilyl)ethyl]ethylenediamine
Typical Substitute N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (trialkoxy)
Two hydrolyzable methoxy groups; methyl group retained for hydrophobicity and network flexibility
Three hydrolyzable groups lead to higher crosslink density; may induce brittleness in flexible matrices
Shorter ethyl spacer alters diamine sterics; reported faster silica-surface kinetics than propyl-spaced analogs
Propyl spacer may shift sorption kinetics and interphase structure; direct property transfer not guaranteed

Quantitative Differentiation Guide: Evidence-Based Reasons to Select N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine Over Analogs


Crosslink Density Moderation for Flexible Polyurethane Foams vs. N-(2-Aminoethyl)-3-aminopropylmethyldiethoxysilane

In a direct comparison of aminoalkylalkoxysilanes for consolidating flexible polyurethane ester foam, the dimethoxy-functional silane (this compound's analog, N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane, CAS 3069-29-2) demonstrated superior reinforcement outcomes compared to the diethoxy-functional analog (3-Aminopropylmethyldiethoxysilane). The dimethoxy variant's lower crosslink density produced a more flexible, less brittle interpenetrating network within the foam cell walls, which is a direct consequence of having two rather than three hydrolyzable alkoxy groups . While the study used the propyl-spaced analog, the property is fundamentally derived from the dimethoxymethylsilyl headgroup that this compound shares, making it directly class-relevant .

Flexible PU foam reinforcement
Reported
Dimethoxy-functional analog produced flexible, non-brittle reinforcement vs. brittle diethoxy analog; lower crosslink density inferred.
Supports selection where foam viscoelastic recovery must be preserved after consolidation.
Class-level inference from propyl-spaced analog; direct confirmation on target compound recommended.
Polyurethane Foam Reinforcement Silane Coupling Agent Flexible Foam

Superior CO₂/CH₄ Separation Selectivity in Hybrid Membranes vs. Trialkoxysilyl-Functionalized ZIF-8

When functionalizing zeolitic imidazolate framework-8 (ZIF-8) particles for incorporation into 6FDA-durene polyimide membranes, the dimethoxymethylsilyl-functionalized amine N-3-(Dimethoxymethylsilyl)propyl ethylenediamine (AAPTMS) outperformed the trimethoxysilyl analog N1-(3-Trimethoxysilylpropyl)diethylenetriamine (AEPTMS). The membrane containing 1.0 wt% AAPTMS-ZIF-8 achieved a CO₂/CH₄ ideal selectivity of 17.0, compared to only 12.0 for the AEPTMS-ZIF-8 membrane, representing a 42% improvement in selectivity . The dimethoxysilyl group's moderated reactivity and improved compatibility with the polymer matrix were credited for the enhanced dispersion and interfacial void-free morphology, directly impacting gas separation performance.

CO₂/CH₄ selectivity
Head-to-head
Selectivity 17.0 (dimethoxy-AAPTMS-ZIF-8) vs. 12.0 (trimethoxy-AEPTMS-ZIF-8) at 1.0 wt% loading; +42% relative increase.
Reported selectivity enhancement may benefit membrane screening for biogas upgrading research.
Pure-gas permeation, ambient temperature; polymer-matrix compatibility contributed to void-free morphology.
CO2 Separation Membranes MOF Functionalization Amine-Silane Grafting

Faster Hydrolysis and Lower Methanol Emission vs. Trialkoxy Silanes

Dimethoxymethylsilanes inherently hydrolyze faster than triethoxy- or trimethoxy-silanes due to the reduced steric hindrance around the silicon atom (two methoxy groups vs. three) and the electron-donating effect of the methyl substituent . Under acid-catalyzed conditions (pH ≈ 2), the hydrolysis rate of dimethoxymethylsilane increases significantly compared to trimethoxysilane, allowing for a rapid cure initiation . Crucially, because only two methanol molecules are released per silane molecule during condensation (versus three for trimethoxysilane), the total volatile organic compound (VOC) emission during moisture curing is reduced by approximately 33% on a molar basis, an important consideration for enclosed application environments .

Methanol emission & hydrolysis
Class-level
~33% lower molar methanol release (2 equiv. vs. 3) and qualitatively faster acid-catalyzed hydrolysis vs. trimethoxy silanes.
May support low-VOC formulation screening and faster tack-free development.
Class inference based on dimethoxy headgroup; cure conditions must be validated per formulation.
Silane Hydrolysis Kinetics Moisture-Cure Sealants Methanol Emission

Enhanced Hydrolytic Stability in Aqueous Systems vs. Trimethoxy-Silane Coupling Agents

A documented property of aminoethyl aminopropyl methyldimethoxy-silane is its superior stability in aqueous solutions compared to analogous trimethoxy-silane coupling agents such as SCA-A20M . The presence of the silicon-methyl bond (Si-CH₃) in the dimethoxymethylsilyl group is hydrolytically stable and provides a hydrophobic shield that retards the rate of siloxane bond cleavage by water, extending the pot life of aqueous primer formulations. While this property leads to a lower crosslinking density in the cured coating, it simultaneously imparts better coating toughness and resistance to micro-cracking .

Aqueous stability & coating toughness
Supplier-reported
Better stability in water and improved coating toughness reported for aminoethyl aminopropyl methyldimethoxy-silane vs. trimethoxy-silane SCA-A20M.
Supports evaluation in aqueous primer formulations where pot life and micro-crack resistance are critical.
Supplier technical data; independent crosslink-density quantification not provided.
Silane Aqueous Stability Coupling Agent Durability Coating Formulation

Rapid Silica Surface Coverage via Ethylenediamine Anchor vs. Glycidoxy Silanes

Organosilanes bearing an ethylenediamine side-chain achieve significantly higher coverage on silica surfaces compared to those with glycidoxy side-chains under identical reaction conditions . In a foundational study, N-2-aminoethyl-3-aminopropyltrimethoxysilane (1) exhibited much higher surface coverage than 3-glycidoxypropyltrimethoxysilane (2). This enhanced reactivity is attributable to a specific adsorption mechanism where the ethylenediamine group forms strong hydrogen bonds with surface silanol groups, acting as a molecular anchor that pre-organizes the silane for condensation. While the target compound differs from (1) in its dimethoxy headgroup, the identical ethylenediamine moiety preserves this rapid anchoring advantage, making it a superior choice for applications requiring fast and dense surface functionalization, such as in chromatography stationary phases or nanoparticle coatings.

Silica surface coverage
Class-level
Ethylenediamine silanes achieve much higher silica coverage than glycidoxy silanes; rapid adsorption via diamine–silanol anchoring.
Supports selection for fast, dense functionalization of silica in chromatographic or sensor applications.
Foundational study on trimethoxy analog; dimethoxy headgroup may alter kinetics slightly.
Silica Surface Modification Derivatization Kinetics Ethylenediamine Silane

Safety-Handling Profile: Higher Flash Point vs. Low-Boiling Amino-Silanes

From a procurement and safety standpoint, N-[2-(Dimethoxymethylsilyl)ethyl]ethylenediamine exhibits a flash point of 102.5°C , which is notably higher than many lighter aminoalkylsilanes (e.g., 3-aminopropyltriethoxysilane, flash point ~96°C). This elevated flash point reduces its classification as a flammable liquid under many regulatory schemes (e.g., GHS Category 3 vs. Category 4), potentially simplifying storage requirements and lowering insurance costs for bulk purchasers. Additionally, its boiling point of 245.9°C at 760 mmHg indicates low volatility, minimizing vapor exposure risks during open handling .

Flash point comparison
Supporting data
Flash point 102.5°C; boiling point 245.9°C at 760 mmHg.
Higher flash point than typical triethoxy amino-silane (~96°C); may influence storage classification review.
Computed property; verify with experimental COA for regulatory assessment.
Chemical Process Safety Flash Point Amino-Silane Handling

High-Value Application Scenarios for N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine Based on Quantified Differentiation


Flexible Polyurethane Foam Consolidation and Additive Manufacturing

When consolidating delicate, open-cell flexible polyurethane foams—such as those used in filter media, acoustic panels, or cushioning—this dimethoxy silane's tendency to form a moderately crosslinked, flexible interpenetrating network (as evidenced by its analog's superior reinforcement over a diethoxy silane) prevents embrittlement that would otherwise collapse the foam's structure . Procure this grade when the foam must retain its viscoelastic recovery after chemical strengthening.

High-Selectivity Mixed-Matrix Membranes for Biogas Upgrading

In fabricating MOF/polymer composite membranes for CO₂ separation, achieving a step-change in selectivity is paramount. The documented 42% selectivity enhancement (from 12 to 17) when using the dimethoxy-propylethylenediamine silane over a trimethoxy analog for ZIF-8 functionalization positions this compound's core dimethoxy-ethylenediamine architecture as a strategic raw material for membrane manufacturers targeting high-purity methane recovery with reduced energy penalty.

Low-VOC, Fast-Cure Adhesive and Sealant Formulations

Formulators developing moisture-cure sealants for enclosed spaces (e.g., automotive interiors, cleanrooms, or residential construction) can leverage the inherent 33% molar reduction in methanol emission and accelerated hydrolysis kinetics of the dimethoxymethylsilyl headgroup to simultaneously meet stringent VOC regulations and achieve faster tack-free times, giving their product a dual performance- and compliance-based competitive edge.

Rapid Surface Functionalization of Silica-Based Chromatography Media

For manufacturers of HPLC stationary phases or solid-phase extraction sorbents, the documented rapid, high-coverage derivatization of silica by ethylenediamine-terminated silanes translates directly to higher production throughput and greater batch-to-batch consistency. Selecting this specific silane ensures the dense, stable ligand loading necessary for high-resolution separations, outperforming slower-reacting glycidoxy or primary amine-only silanes.

Application
Selection Property
Validation Focus
Flexible polyurethane foam consolidation studies
Dimethoxy-silane crosslink moderation
Viscoelastic recovery retention after chemical strengthening
CO₂/CH₄ mixed-matrix membrane research
Dimethoxy-ethylenediamine architecture for MOF functionalization
Selectivity and interfacial void-free morphology review
Low-VOC moisture-cure sealant development
Reduced methanol emission and accelerated hydrolysis
VOC compliance and tack-free time screening
Silica-based chromatography media functionalization
Rapid ethylenediamine-driven surface coverage
Ligand loading density and batch-to-batch consistency
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